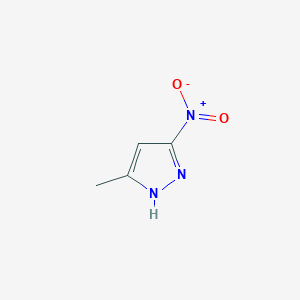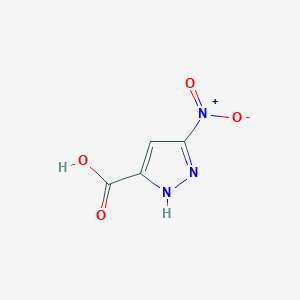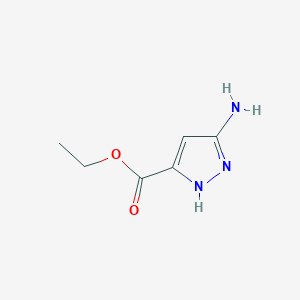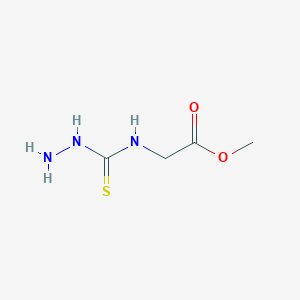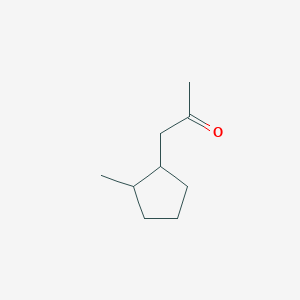
1-(2-Methylcyclopentyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclopentyl)propan-2-one, also known as Methylcyclopentenone, is a ketone that belongs to the family of cycloalkanones. It is commonly used in the field of organic chemistry as a building block for the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is not well understood. However, it is believed to act as an electrophile in various chemical reactions due to the presence of a carbonyl group. It is also believed to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one are not well documented. However, it is believed to have antimicrobial and antifungal properties due to its ability to inhibit the growth of various microorganisms. It is also believed to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one in lab experiments is its ease of synthesis. It can be synthesized using common laboratory techniques and reagents. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds. However, one of the limitations of using 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one. One direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the investigation of its biological activity, which may lead to the discovery of new drugs and other bioactive compounds. Additionally, the use of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one in the development of new fragrances and flavors may also be an area of future research.
Synthesemethoden
The synthesis of 1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation reaction, where the ketone is synthesized by reacting 2-methylcyclopentanone with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of 2-methylcyclopentanone with propionic anhydride in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1-(2-1-(2-Methylcyclopentyl)propan-2-oneentyl)propan-2-one is widely used in scientific research for the synthesis of various compounds. It is commonly used as a building block for the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds. It is also used in the synthesis of various fragrances and flavors.
Eigenschaften
CAS-Nummer |
158262-45-4 |
|---|---|
Produktname |
1-(2-Methylcyclopentyl)propan-2-one |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-(2-methylcyclopentyl)propan-2-one |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-9(7)6-8(2)10/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
NVAJJWROJHKSML-UHFFFAOYSA-N |
SMILES |
CC1CCCC1CC(=O)C |
Kanonische SMILES |
CC1CCCC1CC(=O)C |
Synonyme |
2-Propanone, 1-(2-methylcyclopentyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



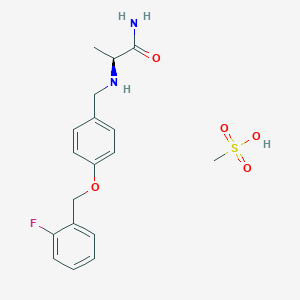
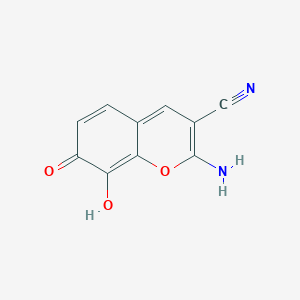
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)
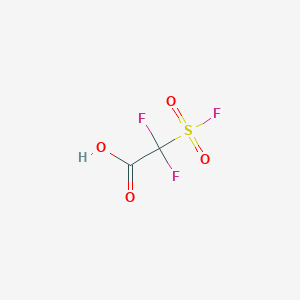
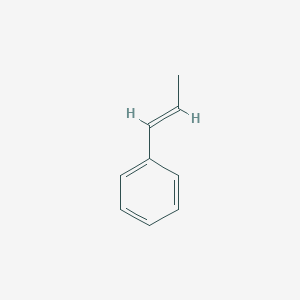

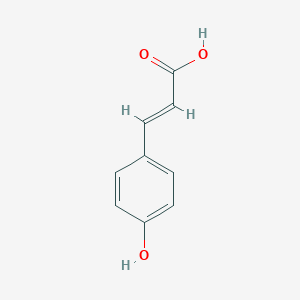
![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)
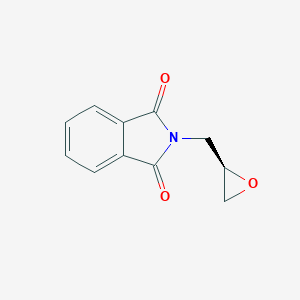
![2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B116684.png)
